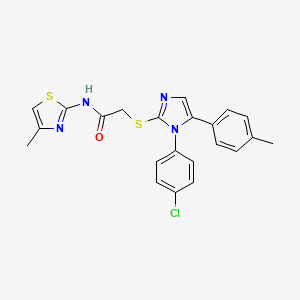
2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine;hydrochloride” is a chemical compound with the CAS Number: 864264-98-2 . It has a molecular weight of 232.03 . It is in the form of a powder .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been widely used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .Molecular Structure Analysis
The Inchi Code of the compound is 1S/C7H5ClF3N.ClH/c8-4-6-5(7(9,10)11)2-1-3-12-6;/h1-3H,4H2;1H . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Chemical Reactions Analysis
The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .Physical And Chemical Properties Analysis
The compound has a molecular weight of 232.03 . It is in the form of a powder . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
- Applications :
- 2-, 3-, and 4-Fluoropyridines : These derivatives serve as building blocks for pharmaceuticals, agrochemicals, and imaging agents .
- Perfluoroalkyl Pyridines : These compounds are used in the synthesis of various fluorinated materials .
- 18F-Substituted Pyridines : These are potential imaging agents for applications like positron emission tomography (PET) .
- Application : 2-(Chloromethyl)pyridine hydrochloride acts as a reagent in base-catalyzed alkylation reactions. For instance, it has been used in the alkylation of p-tert-butylcalixarene .
- Application : The synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex involves this compound. It serves as a Zn2±sensitive MRI contrast agent .
- Application : In chemical reactions, 2-(Chloromethyl)pyridine hydrochloride contributes to the formation of trifluoromethyl-containing compounds. For example, it participates in the synthesis of 2,4-dichloro-6-(6-trifluoromethyl-pyridin-2-yl)tetrahydrofuran .
- Application : 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used in the production of crop-protection products. Its demand is notably high .
Fluorinated Pyridine Synthesis
Base-Catalyzed Alkylation
Magnetic Resonance Imaging (MRI) Contrast Agents
Chemical Processes
Crop Protection Products
Fluorine Chemistry Research
Mecanismo De Acción
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The signal word for the compound is “Warning” and the hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N.ClH/c1-5-6(8(10,11)12)2-3-13-7(5)4-9;/h2-3H,4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZVNYPTQRCJJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CCl)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-[4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-3-yl]acetate](/img/structure/B2760508.png)

![3,4-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2760510.png)





![3-(4-Chlorophenyl)-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile](/img/structure/B2760519.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzamide](/img/structure/B2760521.png)
![5-Ethoxy-2-[(5-methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B2760523.png)
![1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}butan-1-ol](/img/structure/B2760526.png)